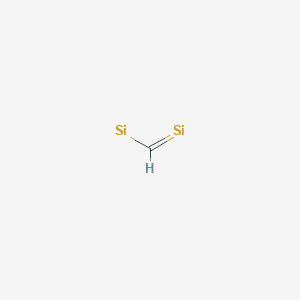
Disila carbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Silylidenemethyl)silane is an organosilicon compound characterized by the presence of silicon and carbon atoms in its structure. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their unique chemical properties and applications in various fields, including materials science, electronics, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Silylidenemethyl)silane can be synthesized through several methods, including the reaction of chlorosilanes with organolithium reagents or Grignard reagents. One common method involves the reaction of trichlorosilane with methyllithium, followed by hydrolysis to yield (Silylidenemethyl)silane .
Industrial Production Methods: Industrial production of (Silylidenemethyl)silane typically involves the use of fluidized bed reactors where elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst. This method allows for the efficient production of various silanes, including (Silylidenemethyl)silane .
Chemical Reactions Analysis
Types of Reactions: (Silylidenemethyl)silane undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxygen or other oxidizing agents to form silanols or siloxanes.
Reduction: Reaction with reducing agents such as lithium aluminum hydride to produce silanes with lower oxidation states.
Substitution: Nucleophilic substitution reactions where the silyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens and organometallic compounds are commonly employed.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Scientific Research Applications
(Silylidenemethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of (Silylidenemethyl)silane involves its ability to act as a radical donor or hydride donor, depending on the reaction conditions. The silicon-carbon bond in (Silylidenemethyl)silane is highly electron-releasing, which stabilizes positive charges and facilitates various chemical transformations. This property is exploited in reactions such as hydrosilylation and electrophilic substitution .
Comparison with Similar Compounds
- Tris(trimethylsilyl)silane
- Diphenylsilane
- Triphenylsilane
Comparison: (Silylidenemethyl)silane is unique due to its specific structure and reactivity. Compared to other silanes, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
CHSi2 |
|---|---|
Molecular Weight |
69.19 g/mol |
InChI |
InChI=1S/CHSi2/c2-1-3/h1H |
InChI Key |
XDAXUMLTOIRABF-UHFFFAOYSA-N |
Canonical SMILES |
C(=[Si])[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















